4-methoxy-N'-{[(3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepin-1-yl)carbonyl]oxy}benzenecarboximidamide
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Overview
Description
The compound is a complex organic molecule that includes several functional groups and structural features. These include a methoxy group, an imidazo[1,5-a]azepine ring (a type of diazepine ring with a nitrogen atom at positions 1 and 5), a phenyl group, and a benzenecarboximidamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. For example, the imidazo[1,5-a]azepine ring might be formed through a cyclization reaction . The methoxy and benzenecarboximidamide groups could be introduced through substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The imidazo[1,5-a]azepine ring is a seven-membered ring with two nitrogen atoms, which would likely impart significant polarity to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the methoxy group might be susceptible to reactions with strong acids or bases, and the imidazo[1,5-a]azepine ring might undergo reactions at the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the presence of polar functional groups, and the flexibility of the structure could all influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Synthesis and Characterization
Understanding the synthesis and structural properties of the compound is crucial for its applications. Researchers have synthesized it via Schiff bases reduction route, resulting in the following molecular structures:
Compound 1: 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline:- Importance: Compound 1 serves as a starting material for the synthesis of various compounds, including azo dyes and dithiocarbamates .
- Importance: Compound 2 also acts as a valuable precursor for the preparation of dyes and other organic compounds .
Potential Applications
Now let’s explore the unique applications of this compound:
Medicinal Chemistry:Future Directions
properties
IUPAC Name |
[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-29-18-13-11-16(12-14-18)21(24)26-30-23(28)20-19-10-6-3-7-15-27(19)22(25-20)17-8-4-2-5-9-17/h2,4-5,8-9,11-14H,3,6-7,10,15H2,1H3,(H2,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSMTFFDULMNKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NOC(=O)C2=C3CCCCCN3C(=N2)C4=CC=CC=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=N/OC(=O)C2=C3CCCCCN3C(=N2)C4=CC=CC=C4)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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